molecular formula C22H20ClN5O3S B2633654 N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide CAS No. 1223754-25-3

N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide

Cat. No. B2633654
CAS RN: 1223754-25-3
M. Wt: 469.94
InChI Key: BRWQITGFNFLECX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

The synthesis and chemical structure of compounds related to N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide have been extensively studied. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole involves reactions with various aromatic aldehydes and cyclization processes, indicating a complex chemical synthesis pathway for similar compounds (Panchal & Patel, 2011). Additionally, novel methods for the synthesis of related heterocyclic compounds such as 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines have been developed, showcasing the flexibility in creating these complex molecules (Lee et al., 1989).

Biological and Pharmacological Applications

The synthesized compounds from these chemical frameworks have demonstrated a range of biological activities. For instance, some derivatives have shown promising anticancer and antimicrobial properties (Riyadh et al., 2013). Similarly, compounds bearing the 1,2,4-triazolo[4,3-a]pyrazin moiety have been identified with significant biological activities, such as antifungal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Chemical Modification and Biological Potential

The chemical modification of these compounds, such as the introduction of the 1,2,4-triazole and pyrazole fragments, significantly influences their interaction with biological targets, enhancing their pharmacological potential. For example, 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized, and their properties were studied, indicating their potential in interacting with various biological targets (Fedotov et al., 2022).

Safety and Hazards

There is limited information available on the safety and hazards associated with this compound.

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially uncover new applications for this compound in various fields, such as medicinal chemistry .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-17(8-10-18)27-11-12-28-20(21(27)30)25-26-22(28)32-14-19(29)24-13-15-3-5-16(23)6-4-15/h3-12H,2,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWQITGFNFLECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide

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